molecular formula C8H7F3O2S B1607609 4-Trifluoromethylphenylmethylsulfone CAS No. 145963-48-0

4-Trifluoromethylphenylmethylsulfone

Cat. No.: B1607609
CAS No.: 145963-48-0
M. Wt: 224.2 g/mol
InChI Key: JKBCENKBTQPCCH-UHFFFAOYSA-N
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Description

4-Trifluoromethylphenylmethylsulfone is an organic compound with the molecular formula C8H7F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylphenylmethylsulfone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The methylsulfonyl chloride reacts with the 4-trifluoromethylbenzene in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities.

    Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Trifluoromethylphenylmethylsulfone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylphenylmethylsulfone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylphenylsulfone: Similar structure but lacks the methyl group.

    4-Trifluoromethylphenylmethylsulfide: Contains a sulfide group instead of a sulfone group.

    4-Trifluoromethylphenylmethylsulfoxide: Contains a sulfoxide group instead of a sulfone group.

Uniqueness

4-Trifluoromethylphenylmethylsulfone is unique due to the presence of both the trifluoromethyl and methylsulfone groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-methylsulfonyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBCENKBTQPCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375339
Record name 4-trifluoromethylphenylmethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145963-48-0
Record name 4-trifluoromethylphenylmethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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